molecular formula C37H49F3N12O14 B3029716 Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate CAS No. 761443-02-1

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate

Cat. No.: B3029716
CAS No.: 761443-02-1
M. Wt: 942.9 g/mol
InChI Key: JTMGUHUTFJVIJA-GHLITAEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate: is a synthetic peptide compound. It is often used in biochemical research, particularly in the study of enzyme kinetics and protein interactions. The compound’s structure includes a sequence of amino acids with specific modifications, such as acetylation and dinitrophenylation, which can influence its biochemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.

    Modification Steps: Specific modifications, such as acetylation of lysine and dinitrophenylation of diaminopropionic acid, are introduced using appropriate reagents and conditions.

Industrial Production Methods

While the industrial production of such specialized peptides is less common, it can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of larger quantities of the peptide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dinitrophenyl group.

    Reduction: Reduction reactions can target the dinitrophenyl group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dinitrophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the peptide.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted peptide derivatives.

Scientific Research Applications

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate is used in various scientific research applications, including:

    Enzyme Kinetics: Studying the interaction of enzymes with substrates and inhibitors.

    Protein-Protein Interactions: Investigating how proteins interact with each other.

    Fluorescence Studies: The compound’s modifications can be used in fluorescence-based assays to monitor biochemical reactions.

    Drug Development: Screening potential drug candidates for their effects on enzyme activity or protein interactions.

Mechanism of Action

The compound exerts its effects primarily through its interactions with enzymes and proteins. The acetyl and dinitrophenyl modifications can influence binding affinity and specificity, affecting the compound’s activity in biochemical assays. The molecular targets and pathways involved depend on the specific enzymes or proteins being studied.

Comparison with Similar Compounds

Similar Compounds

    Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap-NH2 Trifluoroacetate: Lacks the dinitrophenyl modification.

    Abz-Gly-Ala-Lys-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate: Lacks the acetyl modification.

Uniqueness

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate is unique due to its specific sequence and modifications, which can provide distinct biochemical properties and interactions compared to similar compounds. These modifications can enhance its utility in specific research applications, such as fluorescence-based assays and enzyme kinetics studies.

Properties

IUPAC Name

N-[2-[[(2S)-1-[[(2S)-6-acetamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-aminobenzamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N12O12.C2HF3O2/c1-18(41-29(49)17-40-34(54)23-9-5-6-10-24(23)36)32(52)44-26(11-7-8-14-38-21(4)48)35(55)43-19(2)31(51)42-20(3)33(53)45-27(30(37)50)16-39-25-13-12-22(46(56)57)15-28(25)47(58)59;3-2(4,5)1(6)7/h5-6,9-10,12-13,15,18-20,26-27,39H,7-8,11,14,16-17,36H2,1-4H3,(H2,37,50)(H,38,48)(H,40,54)(H,41,49)(H,42,51)(H,43,55)(H,44,52)(H,45,53);(H,6,7)/t18-,19-,20-,26-,27-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMGUHUTFJVIJA-GHLITAEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCNC(=O)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49F3N12O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate
Reactant of Route 2
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate
Reactant of Route 3
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate
Reactant of Route 4
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate
Reactant of Route 5
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate
Reactant of Route 6
Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate

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